5'-R-(3-Aminophenyl)-5'-thioadenosine
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Overview
Description
5’-R-(3-Aminophenyl)-5’-thioadenosine is a compound of significant interest in the fields of chemistry and biology. This compound features a unique structure that combines an aminophenyl group with a thioadenosine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-R-(3-Aminophenyl)-5’-thioadenosine typically involves the reaction of 3-aminophenyl derivatives with thioadenosine under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the aminophenyl group is introduced to the thioadenosine scaffold. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5’-R-(3-Aminophenyl)-5’-thioadenosine may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-R-(3-Aminophenyl)-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aminophenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aminophenyl derivatives.
Scientific Research Applications
5’-R-(3-Aminophenyl)-5’-thioadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 5’-R-(3-Aminophenyl)-5’-thioadenosine exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the thioadenosine moiety can engage in sulfur-based interactions. These interactions influence various biological pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 5’-R-(3-Aminophenyl)-5’-thioinosine
- 5’-R-(3-Aminophenyl)-5’-thioguanosine
- 5’-R-(3-Aminophenyl)-5’-thiocytidine
Uniqueness
5’-R-(3-Aminophenyl)-5’-thioadenosine is unique due to its specific combination of an aminophenyl group with a thioadenosine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N6O3S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m0/s1 |
InChI Key |
NDGWFCVAYOISNC-SDPXSBNPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)SC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Origin of Product |
United States |
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